1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Overview
Description
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular formula of this compound is C15H24ClN3O2 . Its molecular weight is 313.83 . The structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical compounds .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . Its molecular weight is 313.83 . More specific physical and chemical properties were not available in the sources I found.Safety and Hazards
Mechanism of Action
Target of Action
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate . It is primarily used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . The specific targets of this compound can vary depending on the final product it is used to synthesize. Safety data suggests that it may have an effect on the respiratory system .
Biochemical Pathways
As an intermediate, it is involved in various synthesis processes in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Result of Action
The results of the action of this compound are largely dependent on the final compounds it is used to synthesizeSafety data suggests potential for skin and eye irritation, as well as respiratory irritation .
Action Environment
This compound is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These environmental factors can influence the compound’s stability and efficacy.
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLNINVLZWODOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671948 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-64-6 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.